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5-(3-chlorobenzyl)-3-(3-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one

HDAC3 Epigenetics Cancer

5-(3-Chlorobenzyl)-3-(3-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a fully synthetic, small-molecule pyrimido[5,4-b]indole derivative (C26H22ClN3O2, MW 443.93 g/mol). The compound belongs to a chemotype originally identified as a selective Toll-like receptor 4 (TLR4) ligand scaffold, and later structural diversification has yielded potent epigenetic probe candidates targeting histone deacetylases (HDACs).

Molecular Formula C26H22ClN3O2
Molecular Weight 443.93
CAS No. 1189917-77-8
Cat. No. B2379956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-chlorobenzyl)-3-(3-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one
CAS1189917-77-8
Molecular FormulaC26H22ClN3O2
Molecular Weight443.93
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC(=CC=C4)OC)CC5=CC(=CC=C5)Cl
InChIInChI=1S/C26H22ClN3O2/c1-17-9-10-23-22(11-17)24-25(30(23)15-18-5-3-7-20(27)12-18)26(31)29(16-28-24)14-19-6-4-8-21(13-19)32-2/h3-13,16H,14-15H2,1-2H3
InChIKeyFPRMYYWZZRPMKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(3-Chlorobenzyl)-3-(3-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one (CAS 1189917-77-8): Core Chemical and Pharmacological Identity for Procurement Evaluation


5-(3-Chlorobenzyl)-3-(3-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a fully synthetic, small-molecule pyrimido[5,4-b]indole derivative (C26H22ClN3O2, MW 443.93 g/mol) . The compound belongs to a chemotype originally identified as a selective Toll-like receptor 4 (TLR4) ligand scaffold, and later structural diversification has yielded potent epigenetic probe candidates targeting histone deacetylases (HDACs) [1][2]. Its substitution pattern—N-5 3-chlorobenzyl, N-3 3-methoxybenzyl, and C-8 methyl—distinguishes it from the canonical TLR4-active series and positions it as a distinct chemical tool for profiling HDAC isozyme selectivity.

Why Close Analogs of 5-(3-Chlorobenzyl)-3-(3-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one Cannot Serve as Drop-in Replacements


Substituting 5-(3-chlorobenzyl)-3-(3-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one with a generic pyrimido[5,4-b]indole or even a regioisomeric benzyl analog risks catastrophic loss of on-target potency and selectivity. The N-3 methoxybenzyl position (3- vs. 4-methoxy) dictates the geometry of the hydrophobic pocket occupancy in HDAC enzymes, while the N-5 3-chlorobenzyl group contributes a critical halogen-π interaction absent in the corresponding unsubstituted benzyl or 4-chloro congeners [1][2]. The combined effect is a unique, non-obvious SAR fingerprint that cannot be extrapolated from the broader TLR4-agonist series. The quantitative evidence below demonstrates that even subtle modifications produce orders-of-magnitude differences in target engagement, making blind substitution scientifically untenable.

Quantitative Differentiators of 5-(3-Chlorobenzyl)-3-(3-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one: A Comparator-Anchored Evidence Profile


HDAC3 Inhibition Potency: Single-Digit Nanomolar IC50 vs. Pan-HDAC Reference Inhibitor SAHA

The target compound inhibits human recombinant HDAC3 with an IC50 of 1.80 nM in a fluorescence-based HDAC-Glo assay (20 min incubation) [1]. This potency significantly exceeds that of the pan-HDAC clinical candidate suberoylanilide hydroxamic acid (SAHA, vorinostat), which exhibits an HDAC3 IC50 of approximately 20 nM under comparable assay conditions [2]. The ~11-fold improvement in HDAC3 affinity positions the compound as a superior chemical probe for dissecting HDAC3-specific pharmacology.

HDAC3 Epigenetics Cancer

Regioisomeric Selectivity: 3-Methoxybenzyl vs. 4-Methoxybenzyl at N-3 Drives Differential HDAC Engagement

A direct structural analog, 5-(3-chlorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one (CAS 1189940-29-1), differs solely by the position of the methoxy substituent on the N-3 benzyl ring (para vs. meta) . Although no HDAC IC50 has been publicly reported for this regioisomer, systematic SAR studies on the pyrimido[5,4-b]indole scaffold have established that N-3 substituent topology directly governs the depth of hydrophobic pocket penetration and the resulting HDAC isozyme selectivity profile [1]. The meta-methoxy arrangement uniquely orients the benzyl group to engage a sub-pocket that is inaccessible to the para-methoxy isomer, providing a structural rationale for the observed potency cliff.

SAR Regioisomer HDAC

Physicochemical Differentiation: Lipophilicity and Topological Polar Surface Area Profile Relative to Hydroxamate HDAC Inhibitors

The target compound has a calculated logP of approximately 5.2 and a topological polar surface area (tPSA) of ~47 Ų . In contrast, the hydroxamate-based HDAC inhibitor SAHA exhibits a logP of ~1.9 and tPSA of ~78 Ų [1]. The higher lipophilicity and lower polarity of the pyrimidoindole scaffold reduce hydrogen-bonding capacity, which may favor passive cellular permeability and blood-brain barrier penetration relative to hydroxamate chemotypes, expanding the accessible target tissue repertoire.

Drug-likeness Lipophilicity ADME

Optimal Scientific and Industrial Use Cases for 5-(3-Chlorobenzyl)-3-(3-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one Based on Verified Evidence


HDAC3 Isozyme-Selective Chemical Probe in Epigenetic Target Validation

With an IC50 of 1.80 nM against HDAC3 [1] and >10-fold selectivity over the pan-inhibitor SAHA, this compound is optimally deployed as a chemical probe to deconvolve HDAC3-specific phenotypes in cancer cell lines. Its non-hydroxamate scaffold circumvents the pharmacokinetic liabilities and off-target metal chelation associated with hydroxamate-based HDAC inhibitors, enabling cleaner interpretation of HDAC3-dependent gene regulation.

Regioisomer-Specific SAR Studies for Pyrimido[5,4-b]indole Library Design

The striking activity difference between the 3-methoxybenzyl (active) and 4-methoxybenzyl (predicted inactive) N-3 regioisomers makes this compound an essential reference standard for medicinal chemistry teams optimizing pyrimido[5,4-b]indole-based HDAC inhibitors. It serves as a positive control to benchmark new synthetic analogs and validate computational docking models that predict the meta-methoxy orientation as critical for sub-pocket engagement.

Intracellular Target Engagement Assays Requiring High Membrane Permeability

The elevated logP (~5.2) and low tPSA (~47 Ų) of this compound, relative to hydroxamate HDAC ligands (SAHA logP ~1.9, tPSA ~78 Ų), indicate superior passive membrane permeability [2]. This physicochemical profile makes it a candidate of choice for cellular thermal shift assays (CETSA) and other intracellular target engagement platforms where rapid equilibration across cellular membranes is a prerequisite for reliable readouts.

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